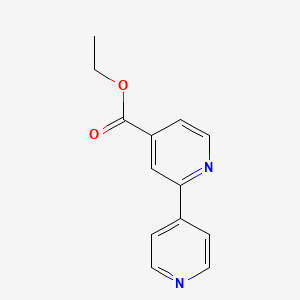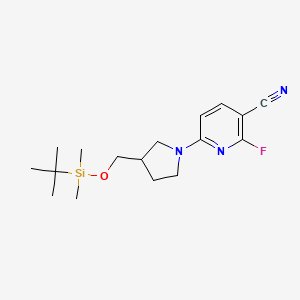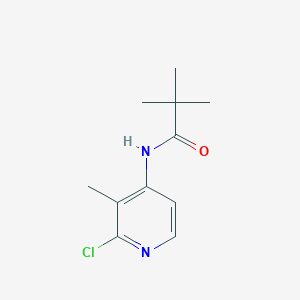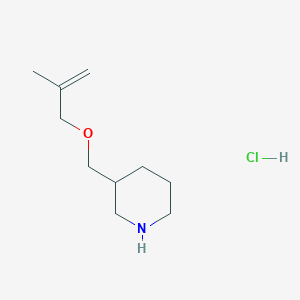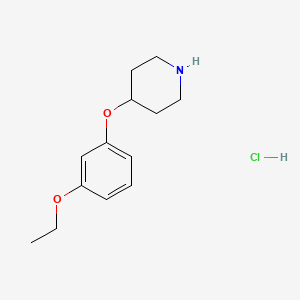![molecular formula C11H13BrN2O2 B1440482 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide CAS No. 1138443-05-6](/img/structure/B1440482.png)
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide
Vue d'ensemble
Description
“3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.15 .
Molecular Structure Analysis
The molecular structure of “3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” is defined by its molecular formula, C11H13BrN2O2 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” are not detailed in the search results, bromoacetyl coumarin derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Applications De Recherche Scientifique
Enhancement of Toxic and Transforming Effects : 3-Aminobenzamide, closely related to the compound , has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate. It also increases ethyl methanesulfonate induced transformation in BALB/3T3 cells, highlighting its significance in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).
Anticancer Evaluation : Certain derivatives, like 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, have been synthesized and evaluated for their anticancer activity. These compounds are tested against a panel of 60 cell lines derived from nine cancer types, demonstrating the potential of similar compounds in cancer research (Bekircan et al., 2008).
Peptide Synthesis Applications : The compound has been utilized in the synthesis of peptides, particularly in the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from peptide acids. This application is crucial for understanding the mechanisms of coupling and racemization in peptide synthesis (Kemp et al., 1974).
Inhibition of Photosynthesis : Derivatives like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been found to inhibit photosynthetic electron transport, with their efficiency depending on the compound's lipophilicity and the electronic properties of the substituent. This suggests a role in studying photosynthetic processes and possibly in developing photosynthesis-inhibiting agents (Kráľová et al., 2013).
Propriétés
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZGYAZYKQFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



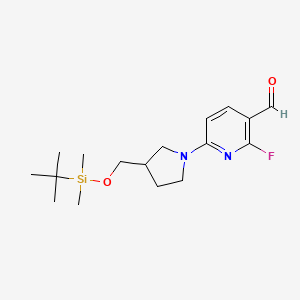
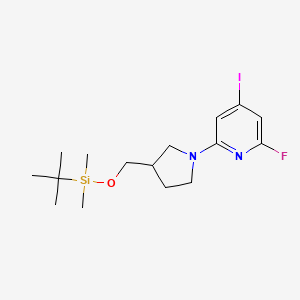
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)
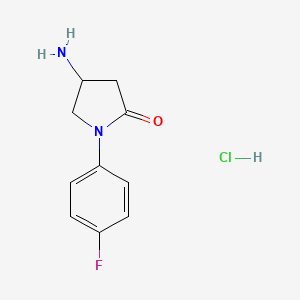
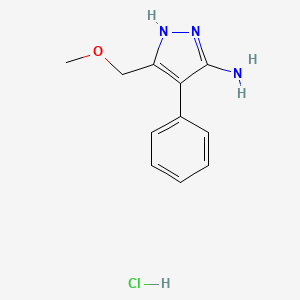
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)
